5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-17-26-25-29(27-17)24(30)23(32-25)22(20-9-6-10-21(16-20)31-2)28-13-11-19(12-14-28)15-18-7-4-3-5-8-18/h3-10,16,19,22,30H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASKJAUQSQILTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with potential biological activities. This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles and is characterized by its unique molecular structure which includes a piperidine ring and a triazole-thiazole core.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₄O₂S |
| Molecular Weight | 365.54 g/mol |
| CAS Number | 869343-24-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:
- Receptor Binding : The compound may bind to specific neurotransmitter receptors, particularly those involved in the modulation of glutamate signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes that are critical in metabolic pathways, potentially altering physiological responses.
- Signal Transduction Modulation : The compound could influence signal transduction pathways that affect cellular responses and communication.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. These include:
- Antidepressant Activity : The compound may exhibit properties that alleviate symptoms of depression by modulating neurotransmitter levels.
- Anxiolytic Effects : It has potential applications in reducing anxiety through its action on GABAergic systems.
- Cognitive Enhancement : Some studies suggest that it could improve cognitive functions by enhancing synaptic plasticity.
Study 1: Antidepressant-like Effects
In a study assessing the antidepressant-like effects of similar compounds in rodent models, it was found that administration resulted in significant reductions in immobility time during forced swim tests. This suggests an increase in antidepressant-like behavior.
Study 2: Anxiolytic Properties
Another study focused on the anxiolytic properties of related thiazole derivatives showed a marked decrease in anxiety-related behaviors when tested in elevated plus maze models. This indicates potential for therapeutic use in anxiety disorders.
Study 3: Cognitive Enhancement
Research involving cognitive assessments demonstrated that compounds structurally related to this compound improved memory retention and learning capabilities in animal models.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High distribution volume indicating extensive tissue penetration.
- Metabolism : Likely metabolized via hepatic pathways.
- Excretion : Primarily excreted through urine.
Q & A
Q. What are the key structural features of this compound that influence its bioactivity?
The compound’s bioactivity arises from its hybrid thiazolo[3,2-b][1,2,4]triazole core, which is fused with a methoxyphenyl group and a 4-benzylpiperidine moiety. The thiazole-triazole system provides π-π stacking potential for receptor binding, while the methoxy group enhances solubility and modulates electronic effects. The benzylpiperidine side chain contributes to lipophilicity and may facilitate interactions with neurological targets like serotonin or dopamine receptors .
Q. Which spectroscopic methods are critical for confirming its structural identity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and methoxy (-OCH₃). X-ray crystallography is recommended for resolving conformational polymorphism, as seen in related triazole derivatives .
Q. What are common synthetic routes for this compound?
Synthesis typically involves:
- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.
- Step 2: Triazole ring construction using Huisgen cycloaddition or hydrazine-based cyclization.
- Step 3: Coupling the 4-benzylpiperidine and 3-methoxyphenyl groups via nucleophilic substitution or Mannich reactions. Solvents like acetonitrile or ethanol and catalysts (e.g., POCl₃) are used under reflux, with yields optimized at 60–80°C .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side products?
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Temperature | Maintain 70–80°C during cyclization to avoid decomposition | |
| Solvent | Use anhydrous DMF for coupling reactions | |
| Catalyst | Phosphorus oxychloride (POCl₃) for activation | |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) |
Microwave-assisted synthesis and solvent-free conditions can reduce reaction times by 30–50% .
Q. How should conflicting bioactivity data across assays be resolved?
Contradictions may arise from assay conditions (e.g., pH, temperature) or compound stability. Mitigation strategies include:
- Orthogonal assays: Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests.
- Purity verification: Use HPLC (≥95% purity) to exclude impurities affecting results.
- Stability studies: Conduct time-resolved NMR or LC-MS to detect degradation products in buffer/DMSO .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Core modifications: Replace the thiazole ring with oxadiazole or thiadiazole to assess heterocycle specificity.
- Substituent variation: Synthesize analogs with fluorophenyl or furan groups instead of methoxyphenyl to evaluate electronic effects.
- Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 14-α-demethylase or COX-2 .
Q. How can the mechanism of action be elucidated for this compound?
- Biochemical assays: Measure IC₅₀ values for enzyme inhibition (e.g., cyclooxygenase, tyrosine kinases).
- Cellular profiling: Use RNA-seq or proteomics to identify pathways affected in cancer cell lines.
- Molecular dynamics simulations: Model binding stability with receptors (e.g., 5-HT₆) over 100-ns trajectories .
Data Contradiction Analysis
Example: Discrepancies in IC₅₀ values between enzymatic and cell-based assays may indicate off-target effects or poor membrane permeability. Validate via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
